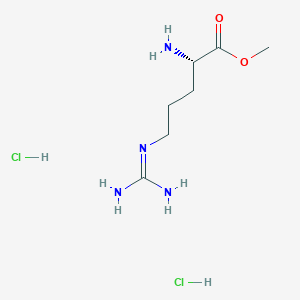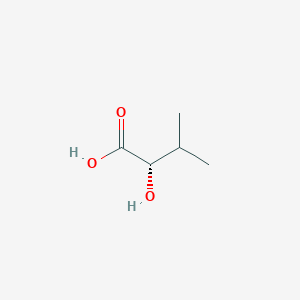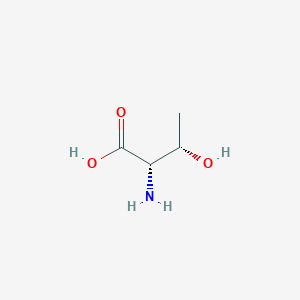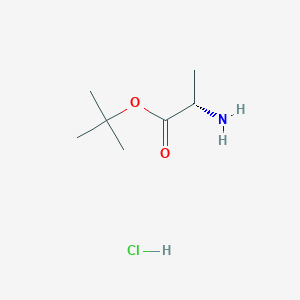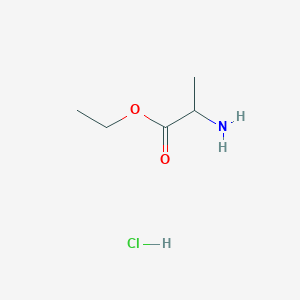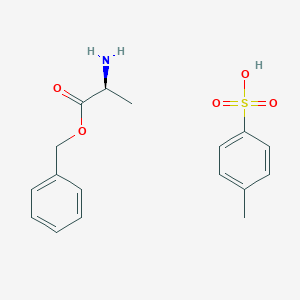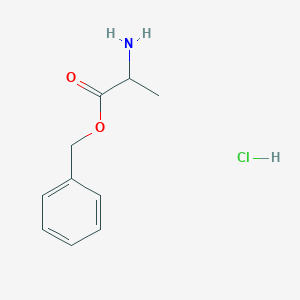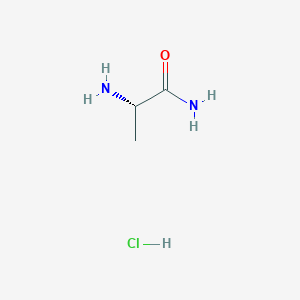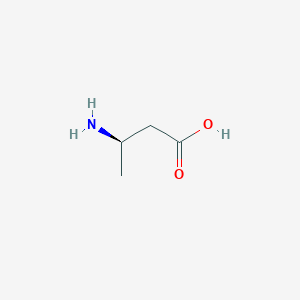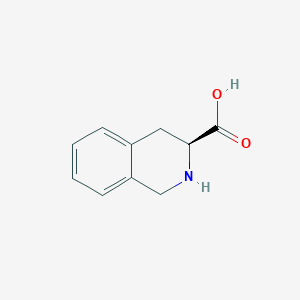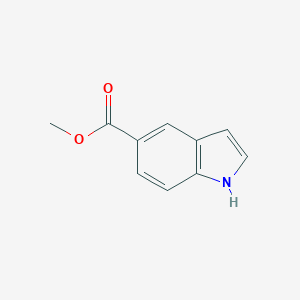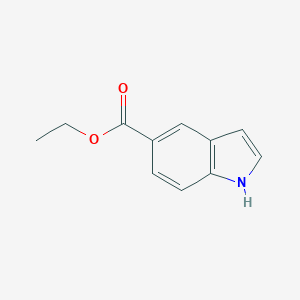
Valyl-beta-naphthylamide
概要
説明
Valyl-beta-naphthylamide is a synthetic peptide substrate widely used in biochemical and pharmacological research. It consists of a valine residue attached to a beta-naphthylamide moiety. This compound is particularly significant in the detection of protease activity, making it a valuable tool in drug discovery and biochemical assays.
準備方法
Synthetic Routes and Reaction Conditions: Valyl-beta-naphthylamide is synthesized through the formal condensation of the carboxy group of L-valine with the amino group of 2-naphthylamine . The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale peptide synthesis techniques. These methods often employ automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions: Valyl-beta-naphthylamide primarily undergoes hydrolysis reactions catalyzed by proteases. These reactions result in the cleavage of the amide bond, releasing the beta-naphthylamine moiety .
Common Reagents and Conditions:
Hydrolysis: Proteases such as trypsin and chymotrypsin are commonly used to catalyze the hydrolysis of this compound. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature.
Oxidation and Reduction: While not commonly reported, potential oxidation and reduction reactions could involve reagents such as hydrogen peroxide or sodium borohydride under controlled conditions.
Major Products Formed: The primary product formed from the hydrolysis of this compound is beta-naphthylamine, which can be detected and quantified using various analytical techniques .
科学的研究の応用
Valyl-beta-naphthylamide has diverse applications in scientific research:
Biochemistry: It is used as a substrate in enzyme assays to study protease activity and specificity.
Pharmacology: The compound aids in drug discovery by serving as a model substrate for screening potential protease inhibitors.
Medicine: Research involving this compound contributes to understanding protease-related diseases and developing therapeutic interventions.
Industry: It is employed in quality control processes to assess the activity of protease enzymes in various industrial applications.
作用機序
Valyl-beta-naphthylamide exerts its effects through its interaction with protease enzymes. The compound binds to the active site of the protease, where the enzyme catalyzes the hydrolysis of the amide bond. This reaction releases beta-naphthylamine, which can be detected using chromogenic or fluorogenic assays. The molecular targets involved are the active sites of protease enzymes, and the pathways include the catalytic mechanisms of protease activity .
類似化合物との比較
Phenylalanine-arginine beta-naphthylamide: Another protease substrate with similar applications in enzyme assays.
Leucine beta-naphthylamide: Used in similar biochemical assays to study protease activity.
Histidine beta-naphthylamide: Employed in enzyme assays for protease detection.
Uniqueness: Valyl-beta-naphthylamide is unique due to its specific interaction with certain proteases, making it a valuable tool for studying protease specificity and activity. Its structure, which includes the valine residue, provides distinct binding characteristics compared to other beta-naphthylamide derivatives .
特性
IUPAC Name |
(2S)-2-amino-3-methyl-N-naphthalen-2-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-10(2)14(16)15(18)17-13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,16H2,1-2H3,(H,17,18)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGGZBHESVNMSA-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80223199 | |
| Record name | Butanamide, 2-amino-3-methyl-N-2-naphthalenyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80223199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
729-24-8 | |
| Record name | Valine β-naphthylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=729-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 2-amino-3-methyl-N-2-naphthalenyl-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, 2-amino-3-methyl-N-2-naphthalenyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80223199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Valine β-naphthylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper primarily focuses on Leucine Aminopeptidase and its activity in nematode eggs. Why is L-Valine beta-naphthylamide relevant to this study?
A1: While the study focuses on Leucine Aminopeptidase, it utilizes various substrates to investigate the enzyme's activity and substrate specificity. The paper states that L-Valine beta-naphthylamide was the least readily hydrolyzed substrate among those tested []. This observation provides valuable insight into the enzyme's preference for specific amino acid residues and its potential mechanism of action. Understanding the enzyme's substrate specificity could be crucial for developing targeted inhibitors against nematode Leucine Aminopeptidase.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



